molecular formula C16H16N2O6 B14078216 5'-O-Benzoyl-2'-deoxyuridine

5'-O-Benzoyl-2'-deoxyuridine

Cat. No.: B14078216
M. Wt: 332.31 g/mol
InChI Key: YZQWECMAHIKEMU-OUCADQQQSA-N
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Description

Uridine, 2’-deoxy-, 5’-benzoate is a chemical compound with the molecular formula C16H16N2O6 It is a derivative of uridine, where the 2’-hydroxyl group is replaced by a hydrogen atom, and the 5’-hydroxyl group is esterified with a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-, 5’-benzoate typically involves the esterification of 2’-deoxyuridine with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of Uridine, 2’-deoxy-, 5’-benzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-, 5’-benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding uracil derivatives.

    Reduction: Reduction reactions can convert the benzoate ester back to the hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil derivatives, while reduction can regenerate the hydroxyl group at the 5’ position.

Scientific Research Applications

Uridine, 2’-deoxy-, 5’-benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.

    Industry: The compound can be used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-, 5’-benzoate involves its incorporation into nucleic acids. Once incorporated, it can interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation. This makes it a valuable tool in studying cell cycle dynamics and the effects of nucleoside analogs on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine: Lacks the benzoate group and is used in similar biological applications.

    5-Bromo-2’-deoxyuridine (BrdU): A brominated analog used extensively in cell proliferation studies.

    2’-Deoxy-2’-fluoro-5-methyluridine: A fluorinated analog with enhanced stability and biological activity.

Uniqueness

Uridine, 2’-deoxy-, 5’-benzoate is unique due to the presence of the benzoate ester, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C16H16N2O6/c19-11-8-14(18-7-6-13(20)17-16(18)22)24-12(11)9-23-15(21)10-4-2-1-3-5-10/h1-7,11-12,14,19H,8-9H2,(H,17,20,22)/t11-,12+,14+/m0/s1

InChI Key

YZQWECMAHIKEMU-OUCADQQQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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